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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of sivelestat sodium
(also known as ONO-5046 or Elaspol) in preclinical research settings. Sivelestat is a selective

inhibitor of neutrophil elastase, a key protease implicated in the pathogenesis of various

inflammatory conditions, most notably acute lung injury (ALI) and acute respiratory distress

syndrome (ARDS).[1][2][3] This document outlines the mechanism of action, provides detailed

protocols for its use in animal models, and presents a summary of effective dosages derived

from published studies.

Mechanism of Action
Sivelestat sodium is a competitive and selective inhibitor of neutrophil elastase.[4] During an

inflammatory response, activated neutrophils release elastase, a serine protease that degrades

extracellular matrix proteins such as elastin, leading to tissue damage.[2] In the context of

ALI/ARDS, excessive neutrophil elastase activity contributes to the breakdown of the alveolar-

capillary barrier, increased vascular permeability, and pulmonary edema.[4][5] By specifically

inhibiting neutrophil elastase, sivelestat mitigates this damage, reduces inflammatory cell

infiltration, and decreases the production of pro-inflammatory cytokines.[3][5]

Recent studies have also elucidated sivelestat's broader effects on intracellular signaling

pathways. It has been shown to modulate pathways such as JNK/NF-κB, PI3K/AKT/mTOR,

and Nrf2/HO-1, contributing to its anti-inflammatory, anti-oxidative, and anti-apoptotic

properties.[3][6][7]
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Caption: Sivelestat's mechanism of action.

Preclinical Dosage and Administration
The effective dose of sivelestat sodium in preclinical models varies depending on the animal

species, the disease model, and the route of administration. The following tables summarize

reported dosages from various studies. It is crucial to perform dose-response studies to

determine the optimal dosage for a specific experimental setup.

Table 1: Sivelestat Sodium Dosage in Rodent Models

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1662473?utm_src=pdf-body
https://www.benchchem.com/product/b1662473?utm_src=pdf-body-img
https://www.benchchem.com/product/b1662473?utm_src=pdf-body
https://www.benchchem.com/product/b1662473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Animal
Model

Inducing
Agent

Species
Route of
Administr
ation

Dosage
Key
Findings

Referenc
e

Acute Lung

Injury

Lipopolysa

ccharide

(LPS)

Rat
Intraperiton

eal (i.p.)

10 or 30

mg/kg

Attenuated

lung injury,

reduced

inflammato

ry

cytokines.

[5]

Acute Lung

Injury
LPS Rat i.p.

6, 10, or 15

mg/kg

Dose-

dependentl

y improved

lung

pathology.

[8]

Sepsis-

induced

ALI

Cecal

Ligation

and

Puncture

(CLP)

Rat
Intravenou

s (i.v.)

Not

specified

Reduced

pro-

inflammato

ry factors

and

improved

survival.

[7]

Acute Lung

Injury

Klebsiella

pneumonia

e

Rat i.p.
50 or 100

mg/kg

Reduced

inflammato

ry factors

and

oxidative

stress.

[7][8]

Ventilator-

Induced

Lung Injury

Mechanical

Ventilation
Rat

i.v.

Pretreatme

nt

Not

specified

Attenuated

pulmonary

edema and

histological

damage.

[8]

Acute

Exacerbati

Bleomycin

+ LPS

Mouse i.p. 100 mg/kg Alleviated

inflammatio

[9]
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on of

Pulmonary

Fibrosis

n,

structural

damage,

and

collagen

formation.

Pneumonia

Streptococ

cus

pneumonia

e

Mouse
Not

specified

3 mg/kg

every 12

hours

Prolonged

survival

and

prevented

progressio

n of lung

inflammatio

n.

[8]

Radiation-

Induced

Lung Injury

Whole

Lung

Irradiation

Mouse
Not

specified

Not

specified

Reduced

lung injury

by

suppressin

g

neutrophil

elastase

activity.

[10]

Acute Lung

Injury

Hydrochlori

c Acid

(HCl)

Aspiration

Hamster i.v. infusion

0.01, 0.1,

and 1

mg/kg/h

Dose-

dependentl

y reduced

mortality

and

improved

lung

function.

[8]

Table 2: Sivelestat Sodium Dosage in Larger Animal
Models
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Animal
Model

Inducing
Agent

Species
Route of
Administr
ation

Dosage
Key
Findings

Referenc
e

Acute Lung

Injury

Phorbol

Myristate

Acetate

(PMA)

Rabbit i.v. infusion
3-30

mg/kg/h

Dose-

dependentl

y

attenuated

hemorrhagi

c

pneumoniti

s.

[11]

Burn-Blast

Combined

Injury

Burn and

Blast
Dog i.v. infusion

0.5 or 2.0

mg/kg/h

High dose

improved

pulmonary

edema and

reduced

pro-

inflammato

ry

mediators.

[12][13]

Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Acute
Lung Injury in Rats
This protocol describes the induction of ALI in rats using LPS and subsequent treatment with

sivelestat.

Materials:

Male Sprague-Dawley rats (200-250 g)

Sivelestat sodium hydrate

Lipopolysaccharide (LPS) from E. coli

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15777611/
https://pubmed.ncbi.nlm.nih.gov/24989662/
https://www.researchgate.net/publication/263706404_Effects_of_sivelestat_on_acute_lung_injury_in_dogs_with_severe_burn-blast_combined_injury
https://www.benchchem.com/product/b1662473?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662473?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sterile, pyrogen-free 0.9% saline

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

Syringes and needles for injection

Procedure:

Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark

cycle, controlled temperature and humidity) for at least one week before the experiment, with

free access to food and water.

Sivelestat Preparation: Dissolve sivelestat sodium hydrate in sterile 0.9% saline to the

desired concentration (e.g., for a 10 mg/kg dose in a 250g rat, prepare a solution that allows

for a reasonable injection volume, typically 0.2-0.5 mL). Prepare fresh on the day of the

experiment.

LPS Preparation: Dissolve LPS in sterile 0.9% saline to the desired concentration (e.g., 5

mg/kg).

Experimental Groups:

Control Group: Receives saline injections.

LPS Group: Receives LPS and a saline vehicle.

LPS + Sivelestat Group(s): Receives LPS and sivelestat at one or more doses (e.g., 10

mg/kg and 30 mg/kg).[5]

Induction of ALI: Anesthetize the rats. Administer LPS via intraperitoneal (i.p.) or intratracheal

(i.t.) injection.

Sivelestat Administration: Administer sivelestat or vehicle (saline) via i.p. or i.v. injection. The

timing of administration can vary; it can be given as a pretreatment before LPS or as a

treatment after LPS challenge.[5][8]

Monitoring and Sample Collection: Monitor the animals for signs of distress. At a

predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the animals.
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Outcome Measures:

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze total and differential cell

counts, and protein concentration.

Lung Wet-to-Dry Weight Ratio: Determine the ratio to assess pulmonary edema.

Histopathology: Perfuse and fix the lungs for histological examination (e.g., H&E staining)

to assess lung injury scores.

Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

in BAL fluid or serum using ELISA.

Myeloperoxidase (MPO) Assay: Measure MPO activity in lung tissue homogenates as an

indicator of neutrophil infiltration.

Protocol 2: Cecal Ligation and Puncture (CLP)-Induced
Sepsis in Mice
This protocol outlines the induction of sepsis-associated ALI in mice using the CLP model.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Sivelestat sodium hydrate

Sterile 0.9% saline

Anesthesia (e.g., isoflurane)

Surgical instruments (scissors, forceps)

Suture material (e.g., 4-0 silk)

Needles (e.g., 21-gauge)

Procedure:
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Animal Acclimatization: As described in Protocol 1.

Sivelestat Preparation: Prepare sivelestat solution as described in Protocol 1.

Experimental Groups:

Sham Group: Undergoes laparotomy without CLP.

CLP Group: Undergoes CLP and receives saline vehicle.

CLP + Sivelestat Group: Undergoes CLP and receives sivelestat.

CLP Surgery:

Anesthetize the mouse.

Make a midline laparotomy incision (1-2 cm).

Exteriorize the cecum, ligate it below the ileocecal valve, and puncture it once or twice

with a needle.

Gently squeeze the cecum to extrude a small amount of fecal matter.

Return the cecum to the abdominal cavity and close the incision in layers.

Sivelestat Administration: Administer sivelestat or vehicle via i.p. or i.v. injection immediately

after surgery and potentially at subsequent time points.

Post-Operative Care: Provide fluid resuscitation (e.g., 1 mL of warm sterile saline

subcutaneously). Monitor animals closely for signs of sepsis.

Sample Collection and Analysis: At a predetermined endpoint (e.g., 24 hours), euthanize the

mice and collect samples for analysis as described in Protocol 1.

Experimental Workflow
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Caption: A typical preclinical experimental workflow.
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Conclusion
Sivelestat sodium has demonstrated significant therapeutic potential in a variety of preclinical

models of inflammatory diseases, particularly ALI/ARDS. The data summarized and the

protocols provided herein offer a foundation for researchers to design and conduct their own

investigations into the efficacy and mechanisms of sivelestat. It is imperative to carefully

consider the specific animal model, disease etiology, and desired endpoints when determining

the optimal dosage and experimental design. Further research will continue to delineate the full

therapeutic utility of this targeted anti-inflammatory agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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